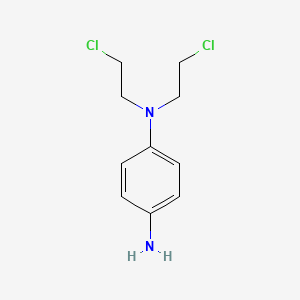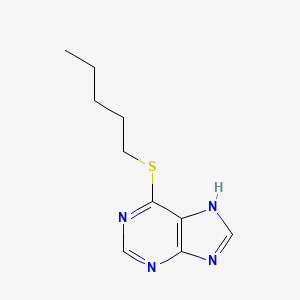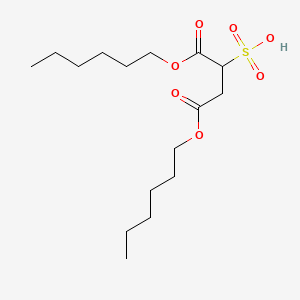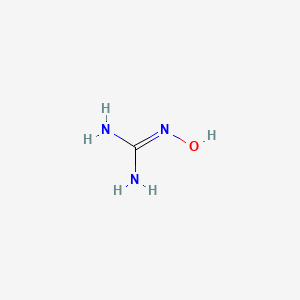
N-Hydroxyguanidine
Descripción general
Descripción
N-Hidroxiguaniidina es un compuesto orgánico que pertenece a la clase de las guanidinas. Se caracteriza por la presencia de un grupo guanidina en el que uno de los hidrógenos unidos al nitrógeno en la posición 1 está sustituido por un grupo hidroxilo . Este compuesto es de gran interés debido a sus diversas aplicaciones en varios campos, incluida la química, la biología y la medicina.
Mecanismo De Acción
N-Hidroxiguaniidina ejerce sus efectos principalmente a través de la liberación de óxido nítrico. El compuesto es oxidado por la óxido nítrico sintasa, lo que lleva a la formación de óxido nítrico y ureas correspondientes . Este proceso implica la interacción con objetivos moleculares como los citocromos P450 y la óxido nítrico sintasa, que catalizan las reacciones de oxidación .
Análisis Bioquímico
Biochemical Properties
N-Hydroxyguanidine plays a significant role in biochemical reactions, particularly in the context of nitric oxide synthesis. It interacts with inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide from L-arginine. This compound binds to the oxygenase domain of iNOS, where it undergoes oxidation to produce nitric oxide. This interaction is crucial for the regulation of nitric oxide levels in various physiological and pathological processes .
Additionally, this compound has been shown to interact with xanthine oxidase, an enzyme involved in the reduction of guanoxabenz, a derivative of this compound. This interaction highlights the compound’s role in redox reactions and its potential impact on cellular oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the production of nitric oxide through the interaction of this compound with iNOS can lead to the activation of signaling pathways involved in vasodilation, immune response, and neurotransmission. Moreover, nitric oxide produced from this compound can act as a signaling molecule that regulates gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to the active site of iNOS, where it undergoes oxidation to produce nitric oxide. This process involves the transfer of electrons and the formation of intermediate compounds that ultimately lead to the production of nitric oxide. Additionally, this compound can inhibit the activity of certain enzymes, such as xanthine oxidase, by acting as a substrate for reduction reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained production of nitric oxide and potential alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate nitric oxide production and influence cellular processes without causing significant adverse effects. At high doses, this compound may lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide synthesis and redox reactions. It interacts with enzymes such as iNOS and xanthine oxidase, which play key roles in its metabolism. The oxidation of this compound by iNOS leads to the production of nitric oxide, while its reduction by xanthine oxidase results in the formation of guanoxabenz. These metabolic pathways highlight the compound’s role in regulating nitric oxide levels and redox balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues can influence its bioavailability and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its interaction with iNOS occurs in the cytoplasm, where the enzyme is localized. The localization of this compound within specific subcellular compartments can affect its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N-Hidroxiguaniidina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de aminas primarias con cianamidas, seguida de hidrólisis para producir N-Hidroxiguaniidina . Otro método incluye la reacción de guanylación catalítica de aminas con carbodiimidas . También se utiliza la síntesis catalizada por metales de transición, donde las guanidinas se sintetizan mediante la formación de enlaces C–N .
Métodos de producción industrial: La producción industrial de N-Hidroxiguaniidina a menudo implica el uso de reactivos soportados en sólidos para la síntesis de guanidinas trisustituidas en N,N',N'' . Este método es ventajoso debido a su eficiencia y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: N-Hidroxiguaniidina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: N-Hidroxiguaniidina puede ser oxidada por citocromos P450 y óxido nítrico sintasa para formar óxido nítrico.
Reducción: La reducción de N-Hidroxiguaniidina generalmente implica el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes alquilantes para introducir diferentes sustituyentes en la unidad guanidina.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen óxido nítrico, cianamidas y varias guanidinas sustituidas .
Aplicaciones Científicas De Investigación
N-Hidroxiguaniidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sustrato modelo para estudiar la actividad catalítica de la óxido nítrico sintasa.
Industria: N-Hidroxiguaniidina se utiliza en la síntesis de productos farmacéuticos, productos químicos agrícolas, colorantes y materiales.
Comparación Con Compuestos Similares
N-Hidroxiguaniidina es única en comparación con otras guanidinas debido a su sustitución hidroxilo, lo que influye significativamente en su reactividad química y actividad biológica. Compuestos similares incluyen:
N-alquilguanidinas: Estos compuestos exhiben afinidades de unión similares a la óxido nítrico sintasa inducible pero difieren en su capacidad para producir óxido nítrico.
N-arilguanidinas: Estos compuestos tienen menores afinidades por la óxido nítrico sintasa y generalmente no pueden producir óxido nítrico.
Propiedades
IUPAC Name |
2-hydroxyguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHRSAKANVBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6345-29-5 (sulfate[2:1]) | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156915 | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-21-4 | |
| Record name | Hydroxyguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxyguanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanidine, hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


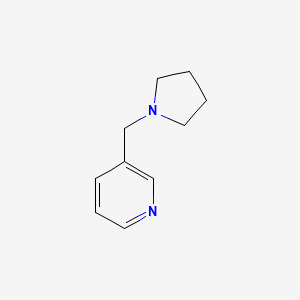
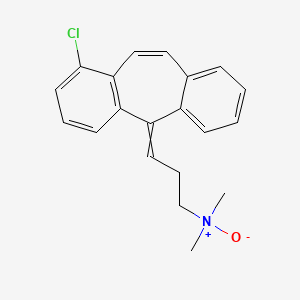


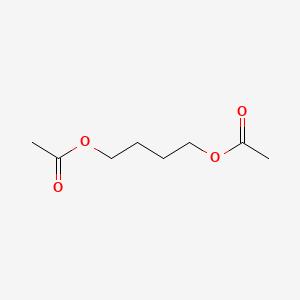

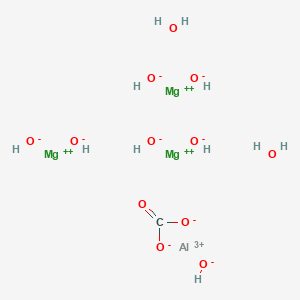
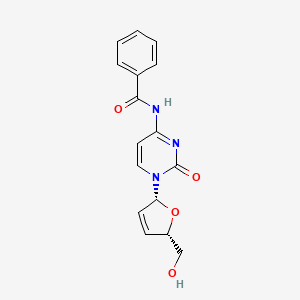
![1-O-[(2R,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate](/img/structure/B1202571.png)
